molecular formula C10H8N4O2 B12903530 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 80390-99-4

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12903530
CAS No.: 80390-99-4
M. Wt: 216.20 g/mol
InChI Key: PPUQEUSRVRLALR-UHFFFAOYSA-N
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Description

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that features both pyrimidine and dihydropyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrimidine derivatives with dihydropyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play key roles in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and dihydropyridine derivatives, such as:

  • 2-Thioxopyrimidine derivatives
  • Pyrimidine-6-carboxylate derivatives
  • Dihydropyridine analogs

Uniqueness

2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of pyrimidine and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

80390-99-4

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-oxo-5-pyrimidin-4-yl-1H-pyridine-3-carboxamide

InChI

InChI=1S/C10H8N4O2/c11-9(15)7-3-6(4-13-10(7)16)8-1-2-12-5-14-8/h1-5H,(H2,11,15)(H,13,16)

InChI Key

PPUQEUSRVRLALR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN=C1C2=CNC(=O)C(=C2)C(=O)N

Origin of Product

United States

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